molecular formula C25H23FN2OS B3006385 N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-54-9

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B3006385
CAS No.: 851412-54-9
M. Wt: 418.53
InChI Key: GIRBNSLKKQMXRK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole-derived acetamide featuring a fluorinated benzyl group at the N-position of the indole core and a thioether linkage at the C3 position.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c1-18-6-2-3-7-20(18)15-28-16-24(22-8-4-5-9-23(22)28)30-17-25(29)27-14-19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRBNSLKKQMXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide” typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the benzyl group with a fluorine atom, often using fluorinating agents.

    Thioacetamide Linkage Formation: The final step involves the coupling of the indole and fluorobenzyl groups through a thioacetamide linkage, which can be achieved using thiolating agents and appropriate reaction conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the thioacetamide linkage.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

Biologically, it could be explored for its potential as a pharmaceutical agent, given the presence of the indole moiety, which is common in many bioactive compounds.

Medicine

In medicine, it might be investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural features include:

  • N-(4-fluorobenzyl) group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • 2-methylbenzyl substitution on indole : Steric effects may influence binding affinity.
  • Thioether (S) linkage : Contrasts with sulfonyl (SO₂) or carbonyl (CO) groups in analogs, affecting electronic properties and target interactions .
Table 1: Structural Comparison with Analogs
Compound Name Substituents Key Modifications Biological Activity
Target Compound N-(4-fluorobenzyl), 2-methylbenzyl, thioether Balanced lipophilicity and steric bulk Hypothesized anticancer/anti-inflammatory
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide () Sulfonyl group, 4-ethoxyphenyl Increased polarity and hydrogen-bonding capacity Unspecified (structural analog)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m, ) Chlorobenzoyl, pyridinyl Enhanced electron-withdrawing effects Anticancer (Bcl-2/Mcl-1 inhibition)
(R)-2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide () Simple phenethyl group Reduced steric hindrance Rotamer formation observed
FUB-AMB () Fluorobenzyl-indazole Carboxamide valinate ester Synthetic cannabinoid activity

Physicochemical Properties

Available data for analogs suggest trends in melting points, solubility, and stability:

  • Melting Points : Thioether-containing analogs (e.g., compounds in ) show moderate melting points (133–170°C), influenced by substituent bulk and symmetry .
  • Yields : Derivatives with benzylthio groups (e.g., 5h, 88% yield) demonstrate higher synthetic efficiency compared to ethylthio or methylthio variants (68–79%) .
  • pKa : Sulfonyl analogs (e.g., ) exhibit higher predicted pKa (~11.69) due to electron-withdrawing effects, whereas thioethers (target compound) may have lower pKa (~8–9) .

Key Research Findings

Substituent Position Matters :

  • 4-Fluorobenzyl groups enhance metabolic stability over 2- or 3-fluorinated analogs (e.g., ) .
  • 2-Methylbenzyl on indole improves selectivity for hydrophobic binding pockets (observed in Bcl-2/Mcl-1 inhibitors) .

Thioether vs. Sulfonyl :

  • Thioethers exhibit reversible binding kinetics, while sulfonyl groups form stronger hydrogen bonds but reduce membrane permeability .

Fluorination Impact :

  • Fluorine atoms increase bioavailability and prolong half-life by reducing cytochrome P450-mediated metabolism .

Biological Activity

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound notable for its complex molecular structure, which includes a fluorobenzyl group, an indole moiety, and a thioacetamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C25H23FN2OSC_{25}H_{23}FN_2OS. The presence of the fluorine atom is significant as it may enhance the compound's lipophilicity and metabolic stability.

PropertyValue
Molecular Weight425.52 g/mol
IUPAC NameN-[(4-fluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
InChIInChI=1S/C25H23FN2OS/c1-18-6-2-3-7-20(18)15-28-16-24(22-8-4-5-9-23(22)28)30-17-25(29)27-14-19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)

Research indicates that compounds with similar structures often act through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, this compound may interact with key biological targets involved in cancer pathways and neuroprotection.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of structurally related indole derivatives on cancer cell lines. The results indicated that compounds with similar thioacetamide linkages exhibited significant cytotoxicity against various cancer types, suggesting that this compound may also possess anticancer properties .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of fluorinated indole derivatives. It was found that these compounds could inhibit oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
  • Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for enzymes such as tyrosinase (TYR). Studies demonstrated that similar compounds showed low micromolar IC50 values against TYR, indicating strong inhibitory activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-1H-indol-3-y]thioacetamideModerate anticancer activityChlorine substituent may alter activity
N-(4-bromobenzyl)-2-[1-(2-methylbenzyl)-1H-indol-3-y]thioacetamideSignificant neuroprotective effectsBromine enhances lipophilicity
N-(4-fluorophenyl)-2-[5-(aralkyl/aryl)-1,3,4-thiazol derivatives]Antimicrobial propertiesThiazole ring incorporation

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